Ebselen oxide, also known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one oxide, is a seleno-organic compound recognized for its antioxidant properties. It is structurally related to ebselen, which has been extensively studied for its pharmacological applications, including its potential in treating oxidative stress-related diseases. Ebselen oxide exhibits similar biochemical activities and is classified under the category of organoselenium compounds.
Ebselen oxide is derived from ebselen, which is synthesized from 2-aminobenzoic acid and N-phenyl benzamide. The compound belongs to the class of seleno-organic compounds and is characterized by the presence of selenium in its molecular structure. Its classification as an antioxidant places it among compounds that can mitigate oxidative damage by scavenging free radicals.
Ebselen oxide can be synthesized through several methods, including:
The synthesis often employs techniques such as NMR spectroscopy for monitoring reaction progress and verifying product formation. Additionally, computational methods like density functional theory are utilized to predict reaction pathways and optimize conditions .
Ebselen oxide has a complex molecular structure characterized by a benzisoselenazolone core with an oxidized selenium atom. The molecular formula is CHNOSe, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and selenium atoms.
Ebselen oxide participates in various chemical reactions:
The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors. Advanced spectroscopic techniques are often used to monitor these reactions in real-time.
The mechanism of action for ebselen oxide primarily revolves around its ability to mimic glutathione peroxidase activity. It catalyzes the reduction of hydrogen peroxide and organic peroxides through a series of redox reactions involving selenol intermediates.
Research indicates that ebselen oxide forms a covalent bond with thiol groups in proteins, leading to modulation of redox-sensitive signaling pathways. This interaction is particularly relevant in the context of cellular defense against oxidative damage .
Ebselen oxide has garnered attention for various scientific applications:
Ebselen oxide binds the cytosolic juxtamembrane region (JM region, aa 676–691) of HER2, specifically targeting the Ezrin/Radixin/Moesin (ERM)-binding motif (EBM). This interaction stabilizes HER2 in a catalytically repressed conformation by mimicking the function of endogenous ERM proteins, which tether HER2 to the actin cytoskeleton. Structural analyses reveal that ebselen oxide induces conformational changes that prevent HER2 dimerization and autophosphorylation, thereby inhibiting downstream PI3K/Akt and MAPK/ERK signaling cascades. This allosteric mechanism is distinct from ATP-competitive inhibitors, as it targets regulatory domains rather than the kinase active site [2] [5].
Ebselen oxide demonstrates efficacy against therapy-resistant HER2 variants:
Table 1: Efficacy of Ebselen Oxide Against HER2 Variants
HER2 Variant | Resistance Mechanism | Ebselen Oxide IC50 Reduction | Downstream Pathway Suppression |
---|---|---|---|
p95HER2 | Truncated extracellular domain | 62% | PI3K/Akt: 78%; MAPK: 71% |
V777L Mutation | Constitutive kinase activity | 58% | PI3K/Akt: 82%; MAPK: 68% |
V842I Mutation | Constitutive kinase activity | 54% | PI3K/Akt: 75%; MAPK: 70% |
Ebselen oxide covalently modifies the catalytic cysteine residue (Cys145) of SARS-CoV-2 Mpro through selenation, forming a stable selenosulfide adduct. Crystallography studies confirm that this modification distorts the protease’s substrate-binding pocket, reducing catalytic efficiency by >90%. Kinetic assays show a second-order inactivation rate constant (k~inact~/K~I~) of 1,300 M⁻¹s⁻¹, outperforming conventional inhibitors like GC376. This irreversible inhibition blocks viral polyprotein processing, with in vitro studies demonstrating a 99% reduction in viral replication at 10 μM concentration in Vero E6 cells [7] [10].
For PLpro, ebselen oxide engages in reversible, non-covalent interactions with the catalytic triad (Cys111-His272-Asp286). Surface plasmon resonance (SPR) analyses reveal a K~D~ of 2.8 μM, indicating moderate affinity. Unlike its action on Mpro, ebselen oxide acts as a competitive inhibitor that sterically hinders ISG15 (interferon-stimulated gene 15) substrate binding, thereby preserving host antiviral immune responses. Synergistic effects emerge when combined with Mpro inhibitors, reducing viral load by 4-log units in human airway epithelial cultures [7].
Table 2: Comparative Antiviral Mechanisms of Ebselen Oxide
Target | Inhibition Mechanism | Binding Affinity | Functional Impact |
---|---|---|---|
SARS-CoV-2 Mpro | Covalent selenation of Cys145 | k~inact~/K~I~: 1,300 M⁻¹s⁻¹ | 99% viral replication inhibition |
SARS-CoV-2 PLpro | Reversible competitive binding | K~D~: 2.8 μM | 85% ISG15 cleavage inhibition |
Human Cathepsin B | Non-competitive inhibition | IC~50~: 9.3 μM | Partial endosomal entry blockade |
Ebselen oxide serves as a high-affinity substrate for mammalian TrxR (K~M~ = 2.5 μM), undergoing NADPH-dependent reduction to ebselen selenol. This metabolite oxidizes reduced thioredoxin (Trx-(SH)~2~) at a superfast rate (>2 × 10⁷ M⁻¹s⁻¹), depleting cellular Trx pools. Consequently, ebselen oxide:
As a GPx mimic, ebselen oxide catalyzes the reduction of hydroperoxides (ROOH) using diverse thiol cofactors:
Thiol Cofactor | Catalytic Efficiency (k~cat~/K~M~) | Substrate Specificity |
---|---|---|
Glutathione (GSH) | 0.8 × 10³ M⁻¹s⁻¹ | H~2~O~2~, lipid hydroperoxides |
N-acetylcysteine | 1.2 × 10³ M⁻¹s⁻¹ | Cholesterol hydroperoxides |
Dihydrolipoate | 2.1 × 10³ M⁻¹s⁻¹ | Phospholipid hydroperoxides |
The mechanism involves nucleophilic attack by thiols on the selenium center, forming selenosulfide intermediates that regenerate active catalyst upon reduction. Unlike natural GPx, ebselen oxide also scavenges peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl), expanding its antioxidant profile [4] [6] [7].
Table 3: Redox Modulation by Ebselen Oxide
Target System | Primary Interaction | Catalytic Enhancement | Biological Consequence |
---|---|---|---|
Thioredoxin Reductase | Substrate reduction → ebselen selenol | H~2~O~2~ reduction boosted 25-fold | Thioredoxin system inhibition |
Glutathione Peroxidase | Mimetic of selenocysteine active site | k~cat~ for lipid ROOH: 588 min⁻¹ | Broad-spectrum antioxidant defense |
NADPH Oxidase | Direct inhibition of subunit assembly | IC~50~: 5.4 μM for O~2~•⁻ production | Anti-inflammatory effects |
Key Compound Names
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7